6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine

medicinal chemistry compound management parallel synthesis

6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine (CAS 56493-89-1) is a dihydro‑1,2,4‑oxadiazine heterocycle bearing a reactive chloromethyl handle at the 6‑position and a phenyl group at the 3‑position. This scaffold serves as a versatile electrophilic building block in medicinal chemistry, enabling rapid diversification through nucleophilic displacement of chloride to generate libraries of 6‑aminomethyl‑substituted oxadiazines.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66
CAS No. 56493-89-1
Cat. No. B2600888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine
CAS56493-89-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66
Structural Identifiers
SMILESC1C(ONC(=N1)C2=CC=CC=C2)CCl
InChIInChI=1S/C10H11ClN2O/c11-6-9-7-12-10(13-14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyWZJCDAHJVIMHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine (CAS 56493-89-1): A Key Heterocyclic Intermediate for Vasodilator Lead Generation


6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine (CAS 56493-89-1) is a dihydro‑1,2,4‑oxadiazine heterocycle bearing a reactive chloromethyl handle at the 6‑position and a phenyl group at the 3‑position . This scaffold serves as a versatile electrophilic building block in medicinal chemistry, enabling rapid diversification through nucleophilic displacement of chloride to generate libraries of 6‑aminomethyl‑substituted oxadiazines [1]. Originally reported in Chemische Berichte and later exploited in US Patent 4,308,270, the compound is a precursor to potent peripheral vasodilators and hypotensive agents that also exhibit antiarrhythmic and anti‑inflammatory properties in vivo [1]. Its solid‑state nature (mp 134–137 °C) facilitates accurate weighing and purification, distinguishing it from many liquid chloromethyl heterocycles used in parallel synthesis workflows .

Why Closely Related Oxadiazine Analogs Cannot Replace 6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine in Synthetic Programs


Attempting to substitute this chloromethyl compound with its 6‑tosyloxymethyl, 6‑bromomethyl, or 6‑methyl analogs introduces divergent reactivity, altered physicochemical profiles, and compromised synthetic efficiency [1]. The chloromethyl group is the sole leaving group that enables direct, one‑step nucleophilic amination under mild thermal conditions to yield bioactive 6‑aminomethyl derivatives without requiring pre‑activation steps [1]. Replacement with a tosyloxymethyl analog mandates a preliminary conversion from the chloromethyl precursor, adding a synthetic step and introducing additional purification burden [1]. The 6‑methyl analog lacks an electrophilic center entirely, preventing the key derivatisation that generates the vasodilator pharmacophore [1]. Consequently, generic interchange of these analogs would irreversibly alter—or completely abolish—the synthetic pathway that leads to the pharmacologically relevant oxadiazine series.

Quantified Differentiation of 6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine Against Closest Analogs


Solid‑State Handling Advantage: Melting Point vs. Typical Liquid Chloromethyl Heterocycles

The target compound melts at 134–137 °C (ethyl acetate) , whereas widely used liquid chloromethyl heterocycles such as 2‑chloromethylpyridine remain liquid at room temperature (mp ≈ –8 °C) [1]. The higher melting point of the oxadiazine simplifies accurate weighing, reduces volatilisation losses during laboratory handling, and permits recrystallisation‑based purification—advantages that are critical in high‑throughput synthesis and compound‑management workflows.

medicinal chemistry compound management parallel synthesis

Synthetic Step‑Economy: Chloromethyl vs. Tosyloxymethyl Leaving‑Group Efficiency

In the key amination step of the vasodilator series, the 6‑chloromethyl compound reacts directly with cyclohexylamine to afford 3‑phenyl‑6‑cyclohexylaminomethyl‑5,6‑dihydro‑4H‑1,2,4‑oxadiazine dihydrochloride in 54% isolated yield (4.0 g product from 5.0 g starting material) [1]. By contrast, the analogous 6‑tosyloxymethyl derivative—which itself must be prepared from the chloromethyl compound—delivers a comparable yield of 55% (1.1 g from 2.0 g) under similar conditions but adds an extra protection‑deprotection sequence to the synthetic route [1]. The chloromethyl compound therefore eliminates one synthetic operation, reducing overall cycle time and material loss.

synthetic methodology nucleophilic substitution vasodilator synthesis

In‑Vivo Pharmacological Potential: Vasodilator and Hypotensive Activity of Derived Aminomethyl Oxadiazines

The 6‑cyclohexylaminomethyl derivative obtained from the target compound—via single‑step displacement—exhibits an intravenous LD₅₀ of 51 mg kg⁻¹ in mice and produces a 20% reduction in blood pressure in anaesthetised cats at 2.5 mg kg⁻¹ i.v. within 10 minutes [1]. The corresponding 6‑(N‑methyl‑N‑cyclohexylamino)methyl analogue displays a similar pharmacological profile [1]. In contrast, replacement of the 3‑phenyl ring with a 2‑chlorophenyl group yields a derivative with an LD₅₀ of 16 mg kg⁻¹ i.v., a >3‑fold increase in acute toxicity that narrows the therapeutic window [1]. These data underscore that the 3‑phenyl‑6‑chloromethyl scaffold provides a unique entry point to a series of vasodilators whose potency‑toxicity balance can be systematically tuned by amine variation.

cardiovascular pharmacology vasodilation LD50

Predicted Physicochemical Profile: pKₐ and Density as Differentiation Metrics for Salt‑Formation and Formulation

The predicted pKₐ of the oxadiazine is 4.68 ± 0.40, and its density is 1.30 ± 0.1 g cm⁻³ . Although these are calculated values, they provide a baseline for salt‑formation feasibility. In the patent, the dihydrochloride salt of the cyclohexylaminomethyl derivative is isolated and characterised with a melting point of 240–244 °C [1], demonstrating that the weakly basic oxadiazine ring can form stable crystalline salts. In comparison, the 6‑tosyloxymethyl analog requires substantially different salt‑formation conditions [1], indicating that the chloromethyl precursor’s pKₐ and electronic environment are more amenable to direct salt isolation after amination.

pre‑formulation physicochemical properties salt screening

High‑Value Application Scenarios for 6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine in Research and Early‑Stage Development


Medicinal Chemistry: Parallel Synthesis of 6‑Aminomethyl Oxadiazine Libraries for Cardiovascular Target Screening

The chloromethyl group enables rapid, one‑pot nucleophilic amination with diverse primary and secondary amines, generating in vitro screening libraries of 6‑aminomethyl‑3‑phenyl‑5,6‑dihydro‑4H‑1,2,4‑oxadiazines that retain the core pharmacophore responsible for vasodilator and antiarrhythmic activity [1]. The solid‑state form of the intermediate simplifies automated dispensing and reduces vial‑to‑vial cross‑contamination risks .

Process Chemistry: Telescoped Synthesis of Lead Candidates Without Intermediate Isolation

Because the chloromethyl compound functions directly as an electrophile without requiring pre‑activation, process chemists can telescope the amination and salt‑formation steps, achieving overall yields of ~54% with minimal unit operations [1]. This contrasts with the tosyloxymethyl route that demands a separate sulfonate‑ester synthesis and purification.

Pre‑clinical Safety Assessment: Controlled Generation of Vasodilator Leads with Defined LD₅₀ Windows

By systematically varying the amine nucleophile, researchers can access a series of vasodilator candidates with i.v. LD₅₀ values spanning from 16 to 51 mg kg⁻¹, enabling selection of leads with an optimal therapeutic‑toxicity ratio for further in‑vivo efficacy studies [1].

Compound Management: A Solid, High‑Purity Building Block for Chemical Biology Probe Synthesis

Commercial suppliers list the compound at ≥95% purity with confirmed melting point and predicted density, making it suitable for immediate use in chemical‑biology applications such as target‑identification probes . The predictable pKₐ of 4.68 facilitates protonation‑state calculation for cellular permeability modelling .

Quote Request

Request a Quote for 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.